tre-2 protein - 147651-26-1

tre-2 protein

Catalog Number: EVT-1519082
CAS Number: 147651-26-1
Molecular Formula: C7H3F13O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tre-2 protein is primarily derived from human cells but can also be studied in various model organisms. It is classified under the ubiquitin-protein ligases category, specifically belonging to the RING finger E3 ligase family. This classification is based on its structural features, which include a RING finger domain responsible for mediating ubiquitin transfer to substrate proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tre-2 protein can be achieved through several methods, including:

  1. Recombinant DNA Technology: This involves cloning the gene encoding Tre-2 into an expression vector, followed by transformation into host cells such as Escherichia coli or mammalian cell lines. The cells are then induced to express the protein.
  2. In Vitro Transcription and Translation Systems: Utilizing cell-free systems allows for the synthesis of Tre-2 without the need for living cells, which can be particularly useful for studying post-translational modifications.
  3. Cell-Free Protein Synthesis: Techniques like reconstituted cell-free systems enable the incorporation of modified amino acids into Tre-2, enhancing its functional properties and yield .
Molecular Structure Analysis

Structure and Data

The molecular structure of Tre-2 protein features a RING finger domain that facilitates its function as an E3 ubiquitin ligase. Its three-dimensional conformation has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. Key data regarding its structure includes:

  • Molecular Weight: Approximately 50 kDa.
  • Domain Architecture: Contains a RING finger domain at its N-terminus, which is critical for its ligase activity.
Chemical Reactions Analysis

Reactions and Technical Details

Tre-2 protein participates in several biochemical reactions primarily related to ubiquitination:

  1. Ubiquitination: The primary reaction catalyzed by Tre-2 involves transferring ubiquitin moieties from an E2 enzyme to target substrates, marking them for proteasomal degradation.
  2. Protein-Protein Interactions: Tre-2 interacts with various substrates involved in cell cycle regulation, apoptosis, and signal transduction pathways.

The reaction mechanism typically involves:

  • Binding of the substrate to the E3 ligase.
  • Transfer of ubiquitin from the E2 enzyme to the substrate through an isopeptide bond formation.
Mechanism of Action

Process and Data

The mechanism of action of Tre-2 involves several steps:

  1. Substrate Recognition: Tre-2 recognizes specific substrates that require ubiquitination.
  2. Ubiquitin Transfer: The RING domain facilitates direct transfer of ubiquitin from an E2 enzyme to lysine residues on target proteins.
  3. Degradation Signaling: Once tagged with ubiquitin chains, substrates are directed towards the proteasome for degradation, thus regulating cellular processes such as apoptosis and cell division.

Quantitative analysis indicates that Tre-2-mediated ubiquitination plays a critical role in maintaining cellular homeostasis by controlling protein levels within the cell .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tre-2 protein exhibits several notable physical and chemical properties:

Analytical techniques such as dynamic light scattering and size exclusion chromatography are commonly employed to assess these properties .

Applications

Scientific Uses

Tre-2 protein has several applications in scientific research:

  1. Cancer Research: Due to its role in regulating apoptosis and cell cycle progression, Tre-2 is studied extensively in cancer biology to understand tumorigenesis mechanisms.
  2. Cellular Biology: It serves as a model for studying E3 ligase functions in cellular signaling pathways.
  3. Therapeutic Targeting: Given its involvement in critical cellular processes, targeting Tre-2 may provide therapeutic avenues for diseases characterized by dysregulated protein degradation mechanisms.
Introduction to Tre-2 Protein

Historical Discovery and Nomenclature of Tre-2

The Tre-2 (Tre-2/USP6) oncogene was first identified in 1988 through transfection-based screens using DNA from human Ewing sarcoma tissue. Initial studies revealed its potent ability to transform mouse NIH 3T3 fibroblasts, classifying it as a novel oncogene [3] [10]. The name "Tre-2" (Transforming gene expressed in Ewing sarcoma 2) reflects its discovery context and oncogenic properties. Later, its systematic designation became USP6 (Ubiquitin-Specific Protease 6), referencing its enzymatic domain. This dual nomenclature persists in scientific literature, with "Tre-2" commonly used in cancer biology and "USP6" in protein classification systems [3] [4].

Table 1: Key Milestones in Tre-2 Research

YearDiscoveryReference
1988Initial isolation from Ewing sarcoma DNA via 3T3 transformation assayCooper et al. (1986)
1995Identification of TBC domain homology (Tre-2/Bub2/Cdc16) [6]
2003Confirmation as hominoid-specific chimeric gene [3]
2004Association with aneurysmal bone cysts via USP6 translocations [4]

Structural Origins: Chimeric Fusion of USP32 and TBC1D3

Tre-2 is a primate-specific chimeric protein resulting from the fusion of two ancestral genes:

  • USP32: Encodes an evolutionarily conserved ubiquitin-specific protease with deubiquitinating activity. Provides the C-terminal catalytic domain (exons 15–30) of Tre-2 [3].
  • TBC1D3: A hominoid-specific gene derived from recent segmental duplications. Contributes the N-terminal TBC domain (exons 1–14) involved in Rab GTPase regulation [3] [10].

Genomic analysis confirms this fusion occurred through a recombination event between chromosomes 17 (TBC1D3 locus) and the USP32 region. The chimeric gene spans ~52 kb of genomic DNA, with precise joining at intron 14 of both parental genes [3]. Unlike its broadly expressed parental genes, Tre-2 exhibits testis-specific expression, suggesting neofunctionalization in hominoid reproduction [3].

Evolutionary Significance as a Hominoid-Specific Oncogene

Tre-2 emerged exclusively in the hominoid lineage (humans, apes) 21–33 million years ago, coinciding with primate speciation events [3]. Its origin followed these key steps:

  • Amplification of TBC1D3: Segmental duplications of TBC1D3 proliferated in ancestral primates after their divergence from Old World monkeys.
  • Chimerization: A TBC1D3 segment fused with USP32, creating the Tre-2 open reading frame.
  • Neofunctionalization: Acquisition of testis-specific promoter elements restricted expression to germ cells [3].

This recent evolutionary origin explains Tre-2’s absence in non-hominoid mammals (e.g., mice, dogs). Its testis-specific expression pattern aligns with models proposing that novel reproductive genes contribute to reproductive isolation during speciation [3] [10]. Notably, Tre-2 retains oncogenic potential even in mouse cells despite its hominoid specificity, indicating conserved transformation mechanisms [6].

Overview of Tre-2 in Ubiquitin-Specific Protease (USP) and TBC Protein Families

Tre-2 uniquely bridges two major protein families through its dual-domain architecture:

  • Ubiquitin-Specific Protease (USP) Domain:Located in the C-terminus (residues 600–1,400), this domain cleaves ubiquitin chains from substrate proteins. USP domains typically regulate protein stability, trafficking, and signaling. Tre-2’s USP domain shares 97% identity with USP32 but exhibits distinct substrate preferences, including autodeubiquitination [3] [9].

  • TBC (Tre-2/Bub2/Cdc16) Domain:The N-terminal TBC domain (residues 200–450) belongs to a conserved family of Rab GTPase-activating proteins (GAPs). While most TBC domains inactivate Rabs by hydrolyzing GTP, Tre-2’s TBC domain shows atypical functions. It binds calmodulin in a Ca²⁺-dependent manner and regulates actin remodeling through Rho GTPases (Cdc42/Rac1) rather than canonical Rab inactivation [6] [9].

Table 2: Functional Domains of Tre-2 Protein

DomainPositionFunctionHomology
TBCN-terminal (200-450)Binds calmodulin; Activates Arf6/Rho GTPases; Atypical RabGAPTBC1D3 (89% identity)
USPC-terminal (600-1400)Deubiquitinates substrates; Autoregulates monoubiquitinationUSP32 (97% identity)
Coiled-CoilC-terminusMediates protein-protein interactions; Centrosomal localizationUnique to Tre-2

Tre-2’s chimeric structure integrates ubiquitin-dependent proteolysis with GTPase regulation, enabling complex roles in:

  • Oncogenesis: USP-mediated deubiquitination stabilizes oncoproteins, while TBC domain dysregulates vesicular trafficking [4] [9].
  • Cytoskeletal Dynamics: TBC domain interactions with Arf6 and Rac1 promote macropinocytosis and actin remodeling [6].
  • Cell Cycle Control: Centrosomal localization via coiled-coil motifs impacts mitotic spindle assembly [6].

Properties

CAS Number

147651-26-1

Product Name

tre-2 protein

Molecular Formula

C7H3F13O4

Synonyms

tre-2 protein

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